molecular formula C13H10Br2O2 B1622223 Phenol, 2,2'-methylenebis(4-bromo- CAS No. 78563-03-8

Phenol, 2,2'-methylenebis(4-bromo-

Cat. No.: B1622223
CAS No.: 78563-03-8
M. Wt: 358.02 g/mol
InChI Key: FGDRHERYMWECPV-UHFFFAOYSA-N
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Description

Phenol, 2,2’-methylenebis(4-bromo-) is a chemical compound known for its antimicrobial properties. It is a derivative of diphenylmethane and is characterized by the presence of bromine atoms at the 4-positions of the phenol rings. This compound is used in various applications due to its ability to inhibit the growth of bacteria and fungi .

Preparation Methods

The synthesis of Phenol, 2,2’-methylenebis(4-bromo-) typically involves the condensation of 4-bromophenol with formaldehyde in the presence of an acid catalyst. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the methylene bridge between the phenol rings . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. For example, the use of paraformaldehyde and sulfuric acid as a catalyst can improve the efficiency of the reaction .

Chemical Reactions Analysis

Phenol, 2,2’-methylenebis(4-bromo-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a less substituted phenol derivative.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 2,2’-methylenebis(4-bromo-) has several scientific research applications:

Mechanism of Action

The antimicrobial activity of Phenol, 2,2’-methylenebis(4-bromo-) is primarily due to its ability to disrupt the cell membranes of microorganisms. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of cell membranes. This integration disrupts membrane integrity, leading to cell lysis and death . The compound may also interfere with essential enzymatic processes within the microorganisms .

Comparison with Similar Compounds

Phenol, 2,2’-methylenebis(4-bromo-) can be compared with other bis-phenols such as:

Phenol, 2,2’-methylenebis(4-bromo-) is unique due to the presence of bromine atoms, which may confer different physical and chemical properties compared to its chlorinated counterparts .

Properties

IUPAC Name

4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDRHERYMWECPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC2=C(C=CC(=C2)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229167
Record name Phenol, 2,2'-methylenebis(4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78563-03-8
Record name 2,2′-Methylenebis[4-bromophenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78563-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,2'-methylenebis(4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078563038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2'-methylenebis(4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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